N-(5-(4-ethylbenzyl)thiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(5-(4-Ethylbenzyl)thiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene carboxamide core linked to a thiazole ring substituted with a 4-ethylbenzyl group. This structure combines a bicyclic chromene system (4-oxo-4H-chromene) with a thiazole heterocycle, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-6-methyl-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-3-15-5-7-16(8-6-15)11-17-13-24-23(29-17)25-22(27)21-12-19(26)18-10-14(2)4-9-20(18)28-21/h4-10,12-13H,3,11H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOOVJPBNMBZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-ethylbenzyl)thiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article focuses on its synthesis, pharmacological evaluations, and biological mechanisms, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.5 g/mol. The compound features a thiazole ring and a chromene moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 919018-24-9 |
Pharmacological Evaluation
Research has demonstrated that compounds with similar structures exhibit various pharmacological effects, including antihistaminic and bronchodilatory activities. A study evaluated the in vitro antihistaminic activity of related chromone derivatives, revealing significant inhibition of histamine-induced contractions in isolated guinea pig ileum .
Antihistaminic Activity
In vitro studies indicated that compounds within this class can inhibit isotonic contractions induced by histamine. For instance, derivatives showed up to 100% inhibition at specific doses, highlighting their potential as antihistamines .
Bronchodilatory Effects
In vivo assessments have shown that certain derivatives provide protection against histamine-induced convulsions in guinea pigs. The compound this compound could potentially exhibit similar protective effects due to its structural similarities with other evaluated compounds .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as G protein-coupled receptors (GPCRs). These interactions can modulate various signaling pathways involved in allergic responses and respiratory functions .
Case Studies
A notable case study involved the synthesis and evaluation of various chromone derivatives, including this compound. The study reported that these compounds exhibited significant antihistaminic activity and were devoid of toxicity at doses up to 300 mg/kg body weight in animal models .
Comparison with Similar Compounds
The following analysis compares N-(5-(4-ethylbenzyl)thiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide with structurally related thiazole- and chromene-carboxamide derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
Structural and Substituent Variations
Table 1: Key Structural Differences and Substituent Effects
Key Observations :
- Lipophilicity : The 4-ethylbenzyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., piperazinylmethyl in 4e or sulfamoyl in ), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Accessibility : Compounds like 9 (90% yield) and 4e (moderate yield) highlight the impact of substituents on reaction efficiency. The target compound’s synthesis may require optimized conditions due to steric hindrance from the ethylbenzyl group .
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical Properties
Notable Gaps:
- The target compound lacks reported melting points, yields, or spectroscopic validation, limiting direct comparison. Its predicted spectral features are inferred from analogs like 9 and 4e .
Functional Group Impact on Bioactivity
- Thiazole vs. Thiadiazole : The target’s thiazole ring may offer better metabolic stability than thiadiazole-containing analogs (e.g., 6-chloro-7-methyl-4-oxo ), which are prone to hydrolysis at the sulfur-nitrogen bonds .
- Chromene vs. Benzamide Cores : Chromene systems (4-oxo-4H-chromene in the target) exhibit conjugated π-systems that enhance binding to hydrophobic enzyme pockets, whereas benzamide derivatives (e.g., 4e ) prioritize hydrogen-bonding interactions .
Preparation Methods
Multi-Component Reaction (MCR) Approach
The chromene core is synthesized via a one-pot MCR involving dimedone (5,5-dimethylcyclohexane-1,3-dione), an aldehyde, and ethyl acetoacetate. For example:
- Reactants :
- Dimedone (5,5-dimethylcyclohexane-1,3-dione)
- 4-Methylbenzaldehyde (for methyl substitution)
- Ethyl acetoacetate
- Conditions :
- Ethanol solvent, reflux (78°C)
- Catalytic triethylamine (0.5 equiv)
- Mechanism :
- Hydrolysis :
Yield : 75–85% after purification by recrystallization (ethanol/water).
Synthesis of 5-(4-Ethylbenzyl)thiazol-2-amine
Hantzsch Thiazole Synthesis
Thiazole rings are classically synthesized via the Hantzsch method:
- Reactants :
- 4-Ethylbenzyl bromide
- Thiourea
- α-Bromoketone (e.g., bromoacetone)
- Conditions :
- Ethanol, reflux (12 h)
- Neutralization with NaHCO₃ post-reaction
- Mechanism :
Yield : 60–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Alternative Ultrasound-Assisted Method
A modified approach using ultrasound irradiation improves efficiency:
- Reactants :
- 4-Ethylbenzyl isothiocyanate
- Ethyl bromoacetate
- Ammonium acetate
- Conditions :
- Mechanism :
- Formation of a thiazolidinone intermediate, followed by dehydrogenation to the thiazole.
Amide Coupling to Form the Final Product
The chromene carboxylic acid and thiazol-2-amine are coupled via a peptide bond:
Activation of Carboxylic Acid
Coupling with Thiazol-2-amine
- Conditions :
- Acid chloride (1 equiv) in DCM
- Thiazol-2-amine (1.2 equiv), pyridine (2 equiv)
- Stirring at room temperature (12 h)
- Workup :
Optimization and Catalytic Innovations
Ultrasound Irradiation
Ultrasound-assisted synthesis reduces reaction times by 50% and improves yields (e.g., 90% for thiazole formation vs. 60% under conventional heating).
Supported Ionic Liquid Catalysts (SILCs)
SILCs like [BMIM]BF₄ enhance MCR efficiency for chromene synthesis:
Characterization and Analytical Data
Critical spectral data confirm successful synthesis:
- IR (KBr, cm⁻¹) :
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR :
Challenges and Troubleshooting
Q & A
What are the recommended synthetic routes and optimization strategies for synthesizing N-(5-(4-ethylbenzyl)thiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide?
Level : Basic
Answer :
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by coupling with chromene-carboxamide derivatives. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis under reflux in ethanol .
- Coupling reactions : Amide bond formation between the thiazole intermediate and chromene-carboxamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For example, ethanol as a solvent under reflux (70–80°C) improves cyclization efficiency, while anhydrous sodium acetate aids in deprotonation during thiazole formation .
How should researchers characterize the structural integrity of this compound?
Level : Basic
Answer :
A combination of spectroscopic and analytical techniques is critical:
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm, chromene methyl at δ 2.3–2.5 ppm) and carbon assignments (e.g., carbonyl carbons at ~165–175 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve absolute configuration using SHELX programs for structure refinement .
What methodologies are employed to assess the biological activity of this compound?
Level : Basic
Answer :
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays to evaluate interactions with targets like kinases or RORγt receptors .
- Anti-inflammatory activity : Carrageenan-induced paw edema models in rodents .
How can researchers resolve contradictions between solubility data and observed bioactivity?
Level : Advanced
Answer :
Discrepancies often arise from:
- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to enhance bioavailability without altering activity .
- Metabolic stability : Perform hepatic microsome assays to assess compound degradation .
- Structural analogs : Synthesize derivatives with modified lipophilicity (e.g., introducing polar groups like -OH or -COOH) while monitoring SAR trends .
- Orthogonal assays : Validate activity across multiple models (e.g., 2D vs. 3D cell cultures) to rule out assay-specific artifacts .
What computational strategies are recommended for predicting target interactions?
Level : Advanced
Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., RORγt or CDK7). Focus on key residues (e.g., hydrogen bonds with thiazole N or chromene carbonyl) .
- MD simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories) to assess binding mode robustness .
- QSAR models : Train on bioactivity data from analogs to predict optimal substituents (e.g., ethylbenzyl vs. fluorobenzyl groups) .
What advanced strategies enable enantiomer-specific synthesis of this compound?
Level : Advanced
Answer :
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation during thiazole formation .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, followed by circular dichroism (CD) for configuration assignment .
- Stereoselective cyclization : Control stereochemistry via iodine-mediated cyclization in DMF with triethylamine, preserving enantiomeric excess (>90%) .
How can researchers validate the compound's mechanism of action in complex biological systems?
Level : Advanced
Answer :
- CRISPR-Cas9 knockouts : Generate target gene-deficient cell lines to confirm on-target effects .
- Thermal shift assays : Monitor protein melting shifts to identify direct binding partners .
- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to map downstream pathways (e.g., apoptosis or inflammation markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
